(2-Isobutoxy-3,5-dimethylphenyl)boronic acid
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Overview
Description
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isobutoxy and dimethyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Isobutoxy-3,5-dimethylphenyl)boronic acid typically involves the reaction of 2-isobutoxy-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: From substitution reactions.
Scientific Research Applications
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Isobutoxy-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylboronic Acid: Similar structure but lacks the isobutoxy group.
3,5-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of isobutoxy.
Phenylboronic Acid: The simplest boronic acid with no additional substituents.
Uniqueness
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid is unique due to the presence of both isobutoxy and dimethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role .
Properties
Molecular Formula |
C12H19BO3 |
---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
[3,5-dimethyl-2-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8,14-15H,7H2,1-4H3 |
InChI Key |
DODPONHBVOBKIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC(C)C)C)C)(O)O |
Origin of Product |
United States |
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